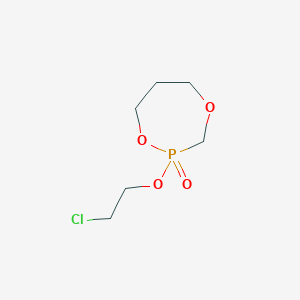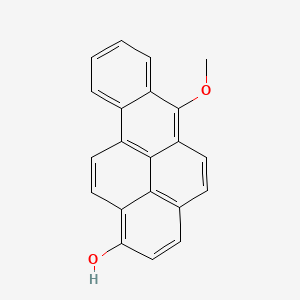
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid is a perfluorinated carboxylic acid. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability, resistance to degradation, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid typically involves the fluorination of a suitable precursor. One common method is the electrochemical fluorination (ECF) of dec-2-enoic acid. This process involves the use of anhydrous hydrogen fluoride (HF) and an electric current to replace hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the corrosive nature of hydrogen fluoride and ensure efficient fluorination of the precursor. The reaction conditions, such as temperature, current density, and HF concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Perfluorinated ketones or aldehydes.
Reduction: Perfluorinated alcohols.
Substitution: Various perfluorinated derivatives depending on the substituent introduced.
Scientific Research Applications
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other perfluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of fluoropolymers, surfactants, and coatings due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of 2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid involves its interaction with molecular targets such as proteins and cell membranes. The fluorine atoms create a highly electronegative environment, which can disrupt hydrogen bonding and alter the structure and function of proteins. Additionally, the hydrophobic nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorononanoic acid (PFNA)
- Perfluorodecanoic acid (PFDA)
Comparison
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid is unique due to its specific fluorination pattern and the presence of a double bond. This structure imparts distinct chemical properties, such as increased reactivity in certain types of reactions compared to fully saturated perfluorinated acids. Additionally, the double bond can serve as a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
71178-11-5 |
|---|---|
Molecular Formula |
C10HF17O2 |
Molecular Weight |
476.09 g/mol |
IUPAC Name |
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-2-enoic acid |
InChI |
InChI=1S/C10HF17O2/c11-1(3(28)29)2(12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h(H,28,29) |
InChI Key |
PVHDAXINLZCHGK-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


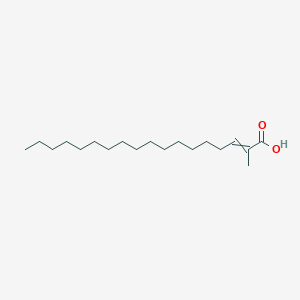


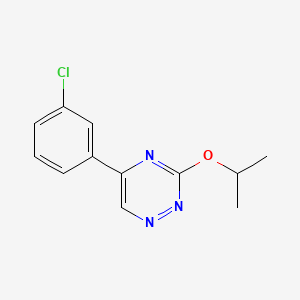
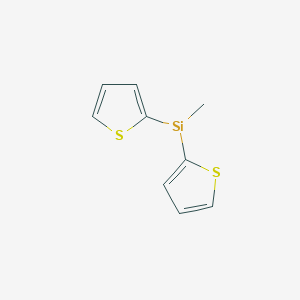
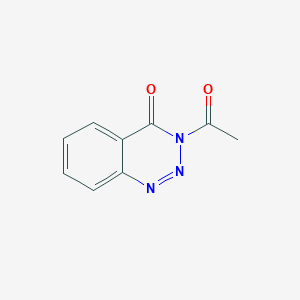

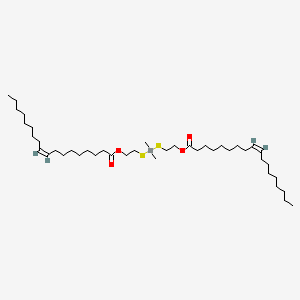

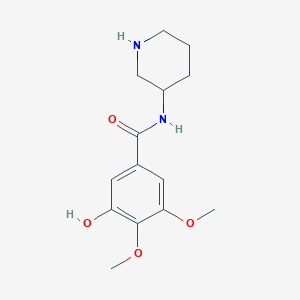
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)
